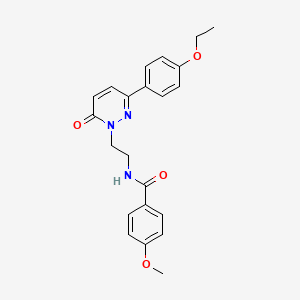

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

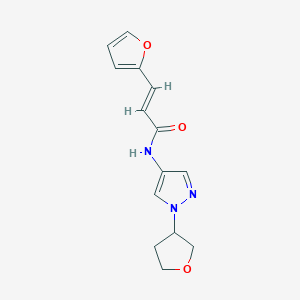

The compound “N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two aromatic rings (phenyl groups) substituted with ethoxy and methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the ethoxyphenyl group, and the methoxybenzamide group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the substituent groups. The pyridazine ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridazine ring and the substituent groups would likely impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound has shown promise in antimicrobial applications, particularly due to its structural similarities with benzamide derivatives that have been synthesized and evaluated for their antibacterial and antifungal activities. Such compounds have demonstrated significant inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, suggesting potential therapeutic interventions for microbial diseases (Desai, Rajpara, & Joshi, 2013)(Desai, Rajpara, & Joshi, 2013).

Butyrylcholinesterase Inhibition

Research into pyridazinone derivatives has unveiled their capacity as butyrylcholinesterase inhibitors. Specific compounds within this class have been identified as potent inhibitors, offering a potential therapeutic strategy for diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease. These findings underscore the significance of the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold in the design and development of selective butyrylcholinesterase inhibitors (Dundar et al., 2019)(Dundar et al., 2019).

Antioxidant Activity

Nitrogen-containing bromophenols isolated from marine red algae, sharing structural motifs with the compound of interest, have demonstrated potent radical scavenging activity. These compounds exhibit moderate to high efficacy against DPPH and ABTS radicals, highlighting their potential as natural antioxidants in food and pharmaceutical industries (Li et al., 2012)(Li et al., 2012).

Psycho- and Neurotropic Effects

Structurally related compounds have been investigated for their psycho- and neurotropic properties, revealing potential sedative, anti-amnesic, anti-anxiety, and antihypoxic effects in vivo. These findings suggest the therapeutic potential of these compounds in managing various neurological and psychological conditions (Podolsky, Shtrygol’, & Zubkov, 2017)(Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Activity

Benzamide derivatives have been synthesized and screened for anticancer activity, showing promising results against a range of cancer cell lines. The potential antimitotic and anticancer properties of these compounds highlight their relevance in the development of novel cancer therapies (Bekircan et al., 2008)(Bekircan et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-3-29-19-10-4-16(5-11-19)20-12-13-21(26)25(24-20)15-14-23-22(27)17-6-8-18(28-2)9-7-17/h4-13H,3,14-15H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJHOWRMQTWBHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Ethoxyphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2604196.png)

![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2604199.png)

![3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2604200.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2604202.png)

![9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2604203.png)

![3,3'-(oxybis(4,1-phenylene))bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile)](/img/no-structure.png)

![2-[(1-propyl-1H-1,3-benzodiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B2604210.png)